(+)-sec-Butyl acetate
Overview
Description
(+)-sec-Butyl acetate is an organic compound that belongs to the ester family. Esters are characterized by their pleasant aromas and are commonly found in nature. This compound is known for its fruity odor and is used in various applications, including as a solvent and in the production of fragrances and flavors.
Preparation Methods
Synthetic Routes and Reaction Conditions
(+)-sec-Butyl acetate can be synthesized through the esterification of sec-butanol with acetic acid. The reaction typically involves heating the alcohol and acid in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the ester and water. The reaction is reversible, so an excess of one of the reactants or the removal of water can drive the reaction to completion.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous processes where sec-butanol and acetic acid are fed into a reactor with a catalyst. The reaction mixture is then distilled to separate the ester from the unreacted starting materials and by-products. This method ensures high efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(+)-sec-Butyl acetate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce sec-butanol and acetic acid.
Reduction: Reduction of this compound with reducing agents like lithium aluminum hydride can yield sec-butanol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis uses a strong acid like hydrochloric acid, while basic hydrolysis (saponification) uses a strong base like sodium hydroxide.
Reduction: Lithium aluminum hydride is a common reducing agent used in the reduction of esters.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid are used to facilitate the exchange of ester groups.
Major Products Formed
Hydrolysis: sec-Butanol and acetic acid.
Reduction: sec-Butanol.
Transesterification: A different ester and alcohol, depending on the reactants used.
Scientific Research Applications
(+)-sec-Butyl acetate has various applications in scientific research, including:
Chemistry: Used as a solvent in organic synthesis and as a reagent in esterification reactions.
Biology: Employed in the study of enzyme-catalyzed reactions involving esters.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to dissolve certain pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in coatings and adhesives.
Mechanism of Action
The mechanism of action of (+)-sec-Butyl acetate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release sec-butanol and acetic acid, which can then participate in further biochemical reactions. The ester bond in this compound is susceptible to nucleophilic attack, leading to its breakdown and the release of its constituent molecules.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: Another ester with a fruity odor, commonly used as a solvent in paints and coatings.
Methyl butyrate: Known for its apple-like aroma, used in flavorings and fragrances.
Isoamyl acetate: Often referred to as banana oil, used in flavorings and as a solvent.
Uniqueness
(+)-sec-Butyl acetate is unique due to its specific structure, which imparts distinct physical and chemical properties. Its sec-butyl group differentiates it from other esters, influencing its reactivity and applications. For example, its boiling point and solubility characteristics may vary from those of ethyl acetate or methyl butyrate, making it suitable for specific industrial applications.
Properties
IUPAC Name |
[(2S)-butan-2-yl] acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-4-5(2)8-6(3)7/h5H,4H2,1-3H3/t5-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCKVNWZUADLDEH-YFKPBYRVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)OC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20426208 | |
Record name | UNII-RIU8FSO8HV | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20426208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66610-38-6 | |
Record name | sec-Butyl acetate, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066610386 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | UNII-RIU8FSO8HV | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20426208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SEC-BUTYL ACETATE, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RIU8FSO8HV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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